Rp-cAMPS triethylammonium salt
Overview
Description
This compound is a derivative of the natural signal molecule cAMP, where one of the exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur . This modification makes Sp-cAMPS resistant to degradation by cyclic nucleotide phosphodiesterases, enhancing its stability and making it a valuable tool for studying cAMP-dependent signaling pathways .
Mechanism of Action
Biochemical Pathways
The compound’s action primarily affects the cAMP-dependent pathway. By antagonizing the activation of PKA, Rp-cAMPS triethylammonium salt can modulate various cellular processes that are regulated by cAMP. These include processes like cell differentiation, cell cycle progression, and other signal transduction pathways .
Result of Action
The inhibition of PKA activation by this compound can lead to a decrease in the phosphorylation of PKA substrates, thereby affecting the cellular processes that these substrates are involved in . For instance, it has been reported that Rp-cAMPS can decrease the monosynaptic EPSCs evoked at certain synapses in slices from arthritic rats .
Biochemical Analysis
Biochemical Properties
Rp-cAMPS Triethylammonium Salt interacts with cAMP binding sites on the regulatory subunits . It acts as a competitive antagonist of cAMP-induced activation of PKA .
Cellular Effects
It is known to influence cell function by interacting with cAMP binding sites on the regulatory subunits .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with cAMP binding sites on the regulatory subunits . This interaction leads to a competitive antagonism of cAMP-induced activation of PKA .
Temporal Effects in Laboratory Settings
It is known to be resistant to hydrolysis by phosphodiesterases .
Metabolic Pathways
It is known to interact with cAMP binding sites on the regulatory subunits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-cAMPS is synthesized through a series of chemical reactions starting from adenosineThis is typically achieved by reacting adenosine with thiophosphoryl chloride under controlled conditions . The reaction conditions must be carefully monitored to ensure the correct stereochemistry of the product, as Sp-cAMPS is one of the diastereomers of adenosine-3’,5’-cyclic monophosphorothioate .
Industrial Production Methods
Industrial production of Sp-cAMPS follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s purity and consistency . The compound is typically produced in lyophilized form to enhance its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Sp-cAMPS primarily undergoes reactions typical of cyclic nucleotides, including phosphorylation and binding to protein kinases . It is resistant to hydrolysis by phosphodiesterases, which is a significant advantage over natural cAMP .
Common Reagents and Conditions
The common reagents used in reactions involving Sp-cAMPS include thiophosphoryl chloride for its synthesis and various buffers for its stabilization and storage . The compound is stable under physiological conditions and can be stored at -20°C for extended periods .
Major Products Formed
The major products formed from reactions involving Sp-cAMPS are typically phosphorylated proteins, as it acts as an activator of protein kinases . This activation leads to a cascade of downstream signaling events within the cell .
Scientific Research Applications
Sp-cAMPS is widely used in scientific research due to its ability to activate cAMP-dependent protein kinases. Its applications include:
Comparison with Similar Compounds
Similar Compounds
Rp-cAMPS: A diastereomer of Sp-cAMPS that acts as an antagonist of cAMP-dependent protein kinases.
Dibutyryl-cAMP: A synthetic analog of cAMP that is more permeable to cell membranes but less resistant to phosphodiesterases compared to Sp-cAMPS.
8-Br-cAMP: Another cAMP analog with higher cell permeability but lower resistance to phosphodiesterases.
Uniqueness of Sp-cAMPS
Sp-cAMPS is unique due to its high resistance to degradation by phosphodiesterases and its potent activation of cAMP-dependent protein kinases . These properties make it an invaluable tool for studying cAMP signaling pathways and for developing therapeutic strategies targeting these pathways .
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPNJFHAPJOHPP-JOILOJCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178316 | |
Record name | Adenosine-3',5'-cyclic phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-17-2 | |
Record name | Adenosine-3',5'-cyclic phosphorothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine-3',5'-cyclic phosphorothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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